molecular formula C8H17NO2 B13303473 (2R)-2-Amino-3,4-dimethylhexanoic acid

(2R)-2-Amino-3,4-dimethylhexanoic acid

Cat. No.: B13303473
M. Wt: 159.23 g/mol
InChI Key: DJFPUIRBUQHIBB-KPGICGJXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-Amino-3,4-dimethylhexanoic acid ( 1933796-03-2) is a stereochemically defined, branched-chain non-proteinogenic amino acid of significant interest in chemical biology and medicinal chemistry research . With a molecular formula of C8H17NO2 and a molecular weight of 159.23 g/mol, this compound features a complex carbon backbone with three chiral centers, offering substantial potential for creating diverse three-dimensional structures in synthetic applications . This (2R)-configured amino acid serves as a valuable chiral building block for the design and synthesis of novel peptide analogs and bioactive molecules . Its branched, hydrophobic side chain is structurally analogous to some proteinogenic branched-chain amino acids (BCAAs), suggesting potential for investigating metabolic pathways or designing enzyme inhibitors . The stereochemical complexity of this compound makes it particularly useful for probing structure-activity relationships in pharmaceutical development, where the introduction of non-proteinogenic amino acids can enhance metabolic stability, alter conformational preferences, and impart unique pharmacological properties to peptide-based therapeutics . For research applications requiring incorporation into peptide chains, orthogonally protected derivatives (e.g., Fmoc-protected) are typically employed to ensure compatibility with standard solid-phase peptide synthesis methodologies . Proper storage at 2-8°C is recommended to maintain product stability and integrity . WARNING: This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals. The product should be handled by qualified professionals using appropriate safety precautions.

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

(2R)-2-amino-3,4-dimethylhexanoic acid

InChI

InChI=1S/C8H17NO2/c1-4-5(2)6(3)7(9)8(10)11/h5-7H,4,9H2,1-3H3,(H,10,11)/t5?,6?,7-/m1/s1

InChI Key

DJFPUIRBUQHIBB-KPGICGJXSA-N

Isomeric SMILES

CCC(C)C(C)[C@H](C(=O)O)N

Canonical SMILES

CCC(C)C(C)C(C(=O)O)N

Origin of Product

United States

Advanced Synthetic Strategies and Methodologies for 2r 2 Amino 3,4 Dimethylhexanoic Acid

Stereoselective Chemical Synthesis of (2R)-2-Amino-3,4-dimethylhexanoic acid and its Diastereomers

The controlled introduction of chirality is a cornerstone of modern organic synthesis. For a molecule like (2R)-2-Amino-3,4-dimethylhexanoic acid, which contains stereocenters at the α- and γ-positions, stereoselective chemical methods are indispensable. These strategies often rely on the use of chiral auxiliaries, asymmetric catalysis, or convergent fragment coupling to achieve high levels of diastereo- and enantioselectivity.

A notable example in the synthesis of a structurally related compound, 2-amino-3-hydroxy-4,5-dimethylhexanoic acid, demonstrates a powerful strategy that can be adapted for the synthesis of the target molecule. This approach begins with a chiral starting material, Garner's aldehyde, to establish the initial stereocenter. The synthesis proceeds by setting up the γ-branched carbon skeleton, followed by hydrogenation to control the stereochemistry of the adjacent methyl group. This foundational strategy highlights the principles that underpin the more detailed methods discussed below.

Chiral Auxiliary-Based Approaches in α-Amino Acid Synthesis

Chiral auxiliaries are powerful tools for inducing stereoselectivity in the synthesis of α-amino acids. These molecules temporarily attach to a substrate, direct the stereochemical outcome of a subsequent reaction, and are then removed to yield the desired enantiomerically enriched product.

One of the most well-established methods involves the diastereoselective alkylation of chiral glycine (B1666218) enolate synthons. In this approach, a chiral auxiliary, such as an oxazolidinone popularized by Evans or a pseudoephedrine derivative, is attached to a glycine moiety. wikipedia.orgwilliams.edu The resulting chiral glycine equivalent can be deprotonated to form a chiral enolate, which then reacts with an electrophile. The steric bulk of the auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer in preference to the other. Subsequent cleavage of the auxiliary provides the desired α-amino acid. For the synthesis of (2R)-2-Amino-3,4-dimethylhexanoic acid, a suitable electrophile would be required to introduce the 3,4-dimethylpentyl side chain.

Another powerful chiral auxiliary-based method utilizes Ni(II) complexes of Schiff bases derived from glycine and a chiral ligand. nih.gov These square-planar complexes create a rigid environment that allows for highly diastereoselective alkylation of the glycine α-carbon. The chiral ligand, often derived from a readily available chiral pool starting material like proline, effectively shields one face of the enolate, leading to excellent stereocontrol. This method has been successfully applied to the large-scale synthesis of various non-proteinogenic amino acids. mdpi.com

Chiral Auxiliary ApproachKey FeaturesTypical Diastereoselectivity (d.e.)
Evans Oxazolidinone Forms a chiral imide with the amino acid precursor. Alkylation of the corresponding enolate is highly stereoselective.>95%
Pseudoephedrine Amide Forms a chiral amide. Alkylation occurs with high diastereoselectivity. The auxiliary is easily cleaved.>98%
Ni(II)-Schiff Base A chiral ligand coordinates to a Ni(II) center with a glycine Schiff base, creating a rigid template for stereoselective alkylation.>95%

Asymmetric Catalysis for Enantioselective Control

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis, as a small amount of a chiral catalyst can generate a large quantity of enantiomerically enriched product. For the synthesis of α-amino acids, asymmetric hydrogenation of dehydroamino acid precursors is a particularly powerful and widely used strategy. acs.orgresearchgate.net

This method involves the synthesis of an achiral α,β-unsaturated amino acid precursor (a dehydroamino acid). This precursor is then subjected to hydrogenation in the presence of a chiral transition metal catalyst, typically based on rhodium or ruthenium, with a chiral phosphine (B1218219) ligand. The chiral catalyst coordinates to the double bond in a stereospecific manner, leading to the delivery of hydrogen from one face of the molecule and establishing the desired stereochemistry at the α-carbon. The stereochemistry of the resulting amino acid is determined by the chirality of the catalyst used. For the synthesis of (2R)-2-Amino-3,4-dimethylhexanoic acid, a dehydroamino acid precursor with the 3,4-dimethylpentylidene side chain would be required. The subsequent hydrogenation would then establish the (R)-configuration at the α-carbon.

Catalyst SystemSubstrate TypeTypical Enantioselectivity (e.e.)
Rh-(R,R)-DuPhos Z-Dehydroamino esters>99%
Rh-(S,S)-Et-DuPhos Z-Dehydroamino esters>99%
Ru-BINAP β-Keto esters (for subsequent amination)>98%

Fragment Coupling and Convergent Synthetic Routes

In the context of (2R)-2-Amino-3,4-dimethylhexanoic acid, a convergent approach could involve the synthesis of a chiral amine precursor containing the α-stereocenter and a separate fragment containing the 3,4-dimethylpentyl side chain. These two fragments could then be coupled using standard peptide coupling or other carbon-carbon bond-forming reactions. For instance, a chiral α-amino aldehyde could be reacted with a suitable organometallic reagent representing the side chain. The success of such a strategy relies on the ability to prepare the individual fragments in high enantiomeric purity and the efficiency and stereoselectivity of the coupling reaction.

Biocatalytic and Chemoenzymatic Pathways for (2R)-2-Amino-3,4-dimethylhexanoic acid Derivatives

Biocatalysis and chemoenzymatic synthesis have emerged as powerful and sustainable alternatives to traditional chemical methods for the production of chiral compounds. Enzymes operate under mild conditions with high stereo- and regioselectivity, often obviating the need for protecting groups and reducing chemical waste.

Enzyme-Mediated Stereoselective Transformations

Several classes of enzymes are particularly well-suited for the synthesis of chiral amino acids. Transaminases (also known as aminotransferases) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a keto acid acceptor. mdpi.commdpi.com This reaction can be highly stereoselective, making it an attractive method for the synthesis of enantiomerically pure amino acids. For the synthesis of (2R)-2-Amino-3,4-dimethylhexanoic acid, a suitable α-keto acid precursor, 3,4-dimethyl-2-oxohexanoic acid, could be subjected to amination using an R-selective transaminase. The equilibrium of the reaction can be driven towards the product by using a sacrificial amino donor or by removing the ketone byproduct.

Reductive amination, catalyzed by enzymes such as amino acid dehydrogenases or imine reductases, offers another direct route to chiral amines. researchgate.netfrontiersin.orgnih.gov These enzymes catalyze the conversion of a ketone to an amine using an external reducing agent, such as NADH or NADPH. The stereochemical outcome is controlled by the enzyme's active site. A biocatalytic reductive amination of 3,4-dimethyl-2-oxohexanoic acid could provide direct access to the desired (2R)-amino acid.

Enzyme ClassReaction TypeKey Advantages
Transaminases (ATAs) Asymmetric amination of a keto acidHigh enantioselectivity, mild reaction conditions, broad substrate scope.
Amino Acid Dehydrogenases (AADHs) Reductive amination of a keto acidHigh stereoselectivity, can be coupled with cofactor regeneration systems.
Imine Reductases (IREDs) Reductive amination of an imineCan be used in one-pot reactions with ketone and amine starting materials.

Integration of Biocatalysis in Multi-Step Synthesis

Chemoenzymatic strategies combine the advantages of both chemical and biocatalytic transformations to create efficient and elegant synthetic routes. A chemical synthesis can be used to prepare a key intermediate that is then transformed with high stereoselectivity by an enzyme in a subsequent step.

For example, a chemical synthesis could be employed to construct the carbon skeleton of 3,4-dimethyl-2-oxohexanoic acid. This prochiral keto acid could then be subjected to a biocatalytic transamination or reductive amination to install the chiral amine group with the desired (R)-configuration. This approach leverages the strengths of chemical synthesis for carbon-carbon bond formation and the exquisite selectivity of enzymes for stereocontrol.

Another powerful chemoenzymatic approach is dynamic kinetic resolution (DKR). In this process, a racemic mixture of a starting material is subjected to an enzymatic reaction that selectively converts one enantiomer to the desired product. Simultaneously, a chemical or enzymatic catalyst is used to racemize the unreactive enantiomer, allowing for a theoretical yield of 100% of the desired product. For example, a racemic mixture of an N-acyl derivative of 2-amino-3,4-dimethylhexanoic acid could be resolved using an acylase that selectively hydrolyzes the (R)-enantiomer. The remaining (S)-enantiomer could be racemized in situ, allowing for its conversion to the desired (R)-product.

Protecting Group Chemistry and Strategic Considerations in the Synthesis of (2R)-2-Amino-3,4-dimethylhexanoic acid

A key strategic consideration in the synthesis of complex amino acids is the use of orthogonal protecting groups. This approach allows for the selective deprotection of one functional group while others remain intact, enabling sequential chemical transformations. iris-biotech.de For the synthesis of (2R)-2-Amino-3,4-dimethylhexanoic acid, this is particularly important when coupling the amino acid in peptide synthesis or performing other modifications.

Amino Group Protection:

The α-amino group is a primary site of reactivity and must be protected early in the synthesis to prevent polymerization and other unwanted reactions. researchgate.net Common protecting groups for amino acids include the tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethoxycarbonyl (Fmoc) groups. researchgate.netcreative-peptides.com

tert-Butoxycarbonyl (Boc): The Boc group is a widely used protecting group that is stable under a variety of conditions but can be readily removed with moderate to strong acids, such as trifluoroacetic acid (TFA). iris-biotech.de This makes it suitable for syntheses where other functional groups are sensitive to basic conditions or hydrogenolysis.

9-Fluorenylmethoxycarbonyl (Fmoc): The Fmoc group is notable for its lability under mild basic conditions, typically using a solution of piperidine (B6355638) in an organic solvent. creative-peptides.com This orthogonality to the acid-labile Boc and benzyl-type protecting groups makes the Fmoc group a cornerstone of modern solid-phase peptide synthesis (SPPS) and a valuable tool in the synthesis of complex amino acids. The enantioselective synthesis of a related compound, (2S,3R)-3,4-Dimethyl-2-(methylamino)pentanoic acid, successfully employed the Fmoc protecting group. researchgate.net

Benzyloxycarbonyl (Cbz or Z): The Cbz group is another important amino protecting group, which is stable to both acidic and basic conditions but can be removed by catalytic hydrogenolysis. researchgate.net This provides another layer of orthogonality in a synthetic strategy.

The selection between these and other amino protecting groups depends on the specific reagents and intermediates planned in the synthesis of (2R)-2-Amino-3,4-dimethylhexanoic acid. For instance, if the synthetic route involves the use of a chiral auxiliary that is sensitive to acid, an Fmoc protecting group would be a more strategic choice than a Boc group.

Carboxylic Acid Group Protection:

The carboxylic acid functionality must also be protected to prevent it from interfering with reactions targeting other parts of the molecule. Esterification is the most common method for protecting carboxylic acids.

Methyl or Ethyl Esters: These simple esters are stable under a range of conditions but typically require saponification with a strong base for removal. This can sometimes lead to racemization at the α-carbon, a critical consideration in stereoselective synthesis.

tert-Butyl Esters: Similar to the Boc group, tert-butyl esters are cleaved under acidic conditions. This makes them an excellent orthogonal partner for the Fmoc group in what is known as the Fmoc/tBu strategy. ug.edu.pl

Benzyl (B1604629) Esters: Benzyl esters offer another orthogonal option, as they can be removed by catalytic hydrogenolysis, similar to the Cbz group.

The following interactive table summarizes common protecting groups for amino and carboxylic acid functionalities relevant to the synthesis of (2R)-2-Amino-3,4-dimethylhexanoic acid.

Functional GroupProtecting GroupAbbreviationIntroduction ConditionsCleavage ConditionsOrthogonal To
Amino Group tert-ButoxycarbonylBocBoc₂O, base (e.g., NEt₃, NaOH)Strong acid (e.g., TFA, HCl)Fmoc, Cbz
9-FluorenylmethoxycarbonylFmocFmoc-OSu, base (e.g., NaHCO₃)Base (e.g., 20% piperidine in DMF)Boc, Cbz
BenzyloxycarbonylCbz or ZCbz-Cl, baseCatalytic Hydrogenolysis (H₂, Pd/C)Boc, Fmoc
Carboxylic Acid Methyl Ester-OMeCH₃OH, acid catalyst (e.g., SOCl₂)Base (e.g., LiOH, NaOH)Boc, Fmoc, Cbz
tert-Butyl Ester-OtBuIsobutylene, acid catalystStrong acid (e.g., TFA)Fmoc, Cbz
Benzyl Ester-OBnBenzyl alcohol, acid catalystCatalytic Hydrogenolysis (H₂, Pd/C)Boc, Fmoc

Strategic Considerations in a Potential Synthetic Route:

A plausible strategy for the enantioselective synthesis of (2R)-2-Amino-3,4-dimethylhexanoic acid could involve the use of a chiral auxiliary to establish the stereocenters. For example, a chiral oxazolidinone auxiliary could be used to direct the stereoselective alkylation to introduce the dimethylated hexanoic acid backbone. researchgate.net In such a sequence, the amino group would likely be introduced at a later stage, for instance, via an azidation-reduction sequence or by using a chiral sulfinimine. researchgate.net

In this context, the carboxylic acid might be protected as a methyl or benzyl ester during the initial alkylation steps. Following the introduction of the amino group, it would be immediately protected, for example, with an Fmoc group, to allow for further manipulations or for direct use in peptide synthesis. The choice of the Fmoc group would be strategic if the final deprotection of the carboxylic acid ester requires conditions that are incompatible with a Boc group.

Ultimately, the protecting group strategy for the synthesis of (2R)-2-Amino-3,4-dimethylhexanoic acid must be carefully planned to be compatible with the reactions used to construct the carbon skeleton and install the chiral centers. The principles of orthogonality and the careful selection of protecting groups based on their stability and cleavage conditions are paramount to a successful synthesis.

Stereochemical Investigations and Conformational Studies of 2r 2 Amino 3,4 Dimethylhexanoic Acid

Analysis of Diastereomeric and Enantiomeric Purity in Synthetic Samples

In the synthesis of a chiral molecule like (2R)-2-Amino-3,4-dimethylhexanoic acid, which contains multiple stereocenters, the assessment of both diastereomeric and enantiomeric purity is critical. This ensures that the desired stereoisomer has been produced with high fidelity.

General Methodologies: The determination of diastereomeric and enantiomeric purity of non-proteinogenic amino acids is typically achieved through chromatographic and spectroscopic techniques. For synthetic samples, this analysis is crucial to quantify the presence of unwanted stereoisomers that may arise during the synthetic process.

Diastereomeric Purity: The relative amounts of different diastereomers can often be determined using standard chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), as diastereomers have different physical properties. Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to distinguish between diastereomers.

Enantiomeric Purity: The enantiomeric excess (ee) of the target (2R) enantiomer over its (2S) counterpart requires the use of chiral selectors. This is commonly achieved through chiral HPLC with a chiral stationary phase or by derivatization with a chiral agent to form diastereomers that can be separated on a standard achiral column.

Data on (2R)-2-Amino-3,4-dimethylhexanoic acid: Specific data regarding the diastereomeric and enantiomeric purity of synthetic samples of (2R)-2-Amino-3,4-dimethylhexanoic acid, including methods used and purity levels achieved, are not available in the reviewed scientific literature.

Chromatographic and Spectroscopic Methods for Stereochemical Assignment

The absolute configuration of stereocenters in a molecule like (2R)-2-Amino-3,4-dimethylhexanoic acid is determined through a combination of chromatographic and spectroscopic methods, often in conjunction with known stereochemical standards or computational models.

Chromatographic Methods:

Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is a primary method for separating enantiomers and can be used for stereochemical assignment by comparing the retention time of the synthesized compound to that of a known standard. Various types of chiral stationary phases are available for the separation of amino acids.

Gas Chromatography (GC): After appropriate derivatization to increase volatility, GC on a chiral column can also be used to separate and identify stereoisomers.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as the use of chiral solvating agents or the formation of diastereomeric derivatives, can lead to distinguishable signals for different stereoisomers, aiding in their structural elucidation.

X-ray Crystallography: This is the most definitive method for determining the absolute stereochemistry of a crystalline compound. It provides a three-dimensional structure of the molecule, unequivocally establishing the spatial arrangement of its atoms.

Findings for (2R)-2-Amino-3,4-dimethylhexanoic acid: There are no published studies detailing the specific chromatographic or spectroscopic methods used for the stereochemical assignment of (2R)-2-Amino-3,4-dimethylhexanoic acid. No crystal structure data for this specific compound is available in public databases.

Conformational Analysis of (2R)-2-Amino-3,4-dimethylhexanoic acid in Solution and Solid State

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a β,γ-branched amino acid like (2R)-2-Amino-3,4-dimethylhexanoic acid, the steric bulk of the side chain is expected to significantly influence its conformational preferences.

Solution-State Analysis:

NMR Spectroscopy: Techniques such as the measurement of coupling constants and Nuclear Overhauser Effect (NOE) experiments can provide information about the preferred conformations of the molecule in solution.

Solid-State Analysis:

X-ray Crystallography: In addition to determining the absolute stereochemistry, X-ray crystallography reveals the conformation of the molecule in the solid state.

Theoretical and Computational Studies:

Molecular Mechanics and Quantum Chemistry Calculations: These computational methods are often used to predict the stable conformations of a molecule and to estimate the energy differences between them.

Research on (2R)-2-Amino-3,4-dimethylhexanoic acid: Specific experimental or computational studies on the conformational analysis of (2R)-2-Amino-3,4-dimethylhexanoic acid in either the solution or solid state could not be located in the scientific literature. General studies on β-branched amino acids suggest that the steric hindrance near the backbone restricts the range of accessible conformations. nih.govrusselllab.org

Impact of Absolute Configuration on Molecular Recognition in Research Systems

The absolute configuration of a chiral molecule is paramount in molecular recognition events, as biological systems and other chiral environments can exhibit a high degree of stereoselectivity. The specific arrangement of functional groups in (2R)-2-Amino-3,4-dimethylhexanoic acid would dictate its interaction with chiral receptors, enzymes, or other molecules.

General Principles of Molecular Recognition:

Enzyme-Substrate Interactions: The precise three-dimensional structure of an enzyme's active site often allows it to bind with only one enantiomer of a substrate.

Receptor Binding: The binding affinity of a ligand to a receptor can be highly dependent on the ligand's stereochemistry.

Asymmetric Catalysis: Chiral catalysts recognize and transform specific enantiomers of a substrate, a principle that is fundamental to asymmetric synthesis.

Specific Research Involving (2R)-2-Amino-3,4-dimethylhexanoic acid: No research articles describing the use of (2R)-2-Amino-3,4-dimethylhexanoic acid in molecular recognition studies were found. Therefore, there is no available data on how its absolute configuration influences its interactions in any research systems.

Biological and Biochemical Research Applications of 2r 2 Amino 3,4 Dimethylhexanoic Acid

Investigation of Enzyme-Substrate and Enzyme-Inhibitor Interactions

No specific studies detailing the interaction of (2R)-2-Amino-3,4-dimethylhexanoic acid with enzymes, either as a substrate or an inhibitor, were found. Research in this area typically involves kinetic assays and structural studies to determine binding affinities (like Kᵢ or Kₘ values) and mechanisms of action. The absence of such data indicates a lack of investigation into its role as an enzyme modulator.

Metabolic Pathway Studies in Model Organisms

The metabolic fate of (2R)-2-Amino-3,4-dimethylhexanoic acid in model organisms has not been documented in the available literature. Understanding its metabolic pathway would require tracer studies or metabolomic analyses to identify how it is absorbed, catabolized, and what, if any, downstream metabolites are produced. Such studies are fundamental to understanding the biochemical impact of a non-proteinogenic amino acid.

Role in Natural Product Biosynthesis and Structure-Activity Relationship (SAR) Studies

There is no evidence to suggest that (2R)-2-Amino-3,4-dimethylhexanoic acid is a known precursor or a component in the biosynthesis of any documented natural products. Furthermore, no structure-activity relationship (SAR) studies for this specific compound in non-human systems could be located. SAR studies involve synthesizing and testing derivatives of a lead compound to understand which structural features are critical for its biological activity, and this foundational work appears to be unpublished for this molecule.

Exploration as a Modulator of Biological Pathways

Investigations into the role of (2R)-2-Amino-3,4-dimethylhexanoic acid as a modulator of biological pathways, such as protein-protein interactions, are not present in the accessible scientific literature. This type of research is crucial for identifying the compound's potential as a tool for probing cellular functions, independent of any therapeutic goal.

Incorporation of 2r 2 Amino 3,4 Dimethylhexanoic Acid into Complex Molecular Architectures for Research

Solid-Phase Peptide Synthesis (SPPS) Methodologies for Peptides Containing (2R)-2-Amino-3,4-dimethylhexanoic acid

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone technique for the chemical synthesis of peptides, allowing for the stepwise addition of amino acids to a growing chain anchored to a solid resin support. chempep.com The incorporation of sterically hindered, non-canonical amino acids like (2R)-2-Amino-3,4-dimethylhexanoic acid requires careful optimization of standard SPPS protocols.

The primary challenge in incorporating this amino acid lies in the steric hindrance around the α-carbon, caused by the methyl groups at the β and γ positions. This bulkiness can significantly slow down the kinetics of both the deprotection of the N-terminal protecting group and, more critically, the subsequent coupling reaction to form the peptide bond.

To overcome these challenges, specific strategies are employed. The amino acid is typically introduced as an N-α-protected derivative, most commonly with the fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is base-labile, typically removed by piperidine (B6355638) in a solvent like dimethylformamide (DMF), which is generally mild enough to preserve side-chain protecting groups and the resin linkage. peptide.com

Table 1: Common Coupling Reagents for Difficult Couplings in Fmoc-SPPS

Reagent Class Example Reagent Chemical Name Key Feature
Carbodiimides DIC N,N'-Diisopropylcarbodiimide Used with additives like OxymaPure® to form the active ester.
Uronium/Aminium HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) Forms a highly reactive intermediate, effective for standard and slightly hindered couplings.
Uronium/Aminium HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate Highly potent activator, often the reagent of choice for severely hindered amino acids.

| Phosphonium | PyBOP | (Benzotriazol-1-yloxy)triphenylphosphonium hexafluorophosphate | Another powerful coupling agent, particularly useful for preventing racemization. |

To confirm the successful incorporation of (2R)-2-Amino-3,4-dimethylhexanoic acid, each coupling step can be monitored using a qualitative test, such as the Kaiser test, which detects free primary amines on the resin. A negative test indicates a complete coupling reaction. Extended coupling times or double coupling cycles are common strategies to ensure the reaction proceeds to completion.

Genetic Code Expansion (GCE) Strategies for Site-Specific Incorporation of (2R)-2-Amino-3,4-dimethylhexanoic acid in Research Proteins

Genetic Code Expansion (GCE) is a powerful technology that enables the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins within living cells. nih.gov This is achieved by engineering an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair, which functions independently of the host cell's endogenous translational machinery. addgene.org

While there are no specific reports on the successful incorporation of (2R)-2-Amino-3,4-dimethylhexanoic acid using GCE, a hypothetical strategy can be outlined based on established principles. The core requirement is the development of an orthogonal aaRS that can uniquely recognize and "charge" its partner tRNA with (2R)-2-Amino-3,4-dimethylhexanoic acid.

The process would involve the following key steps:

Selection of an Orthogonal Pair: A common starting point is an aaRS/tRNA pair from an evolutionarily distant organism, such as the pyrrolysyl-tRNA synthetase (PylRS)/tRNAPyl pair from Methanosarcina species, which is naturally orthogonal in bacteria and eukaryotes.

Engineering the Synthetase: The active site of the PylRS would be mutated to create a binding pocket that accommodates the unique size and shape of the (2R)-2-Amino-3,4-dimethylhexanoic acid side chain while excluding all 20 canonical amino acids. This is typically achieved through directed evolution or rational design, involving the creation of large libraries of synthetase mutants that are screened for their ability to charge the tRNA with the target ncAA in response to a specific codon.

Codon Reassignment: A codon must be designated to encode the ncAA. The most frequently used codon is the amber stop codon (UAG), which is the least common stop codon in many organisms. The orthogonal tRNA is engineered to have an anticodon (CUA) that recognizes the UAG codon, thereby inserting the ncAA at that specific site in the target protein's genetic sequence.

In Vivo Incorporation: The genes for the evolved aaRS and the orthogonal tRNA are introduced into the host cells (e.g., E. coli or mammalian cells) on a plasmid. The target protein's gene is also modified to include a UAG codon at the desired incorporation site. When these cells are grown in culture medium supplemented with (2R)-2-Amino-3,4-dimethylhexanoic acid, the engineered system hijacks the ribosome, leading to the production of a full-length protein containing the ncAA at the specified position.

Table 2: Key Components for a Hypothetical GCE System

Component Function Specific Requirement for (2R)-2-Amino-3,4-dimethylhexanoic acid
Host Organism Provides the translational machinery (ribosomes, etc.). E. coli or mammalian cell lines.
Orthogonal tRNA Recognizes a reassigned codon (e.g., UAG). A suppressor tRNA, such as tRNAPyl, with a CUA anticodon.
Orthogonal aaRS Exclusively charges the orthogonal tRNA with the ncAA. An evolved PylRS mutant with an active site tailored to bind the dimethylhexanoic side chain.
Target Gene The gene of the protein to be modified. Must be mutated to contain an in-frame UAG codon at the desired site of incorporation.

| ncAA | The amino acid to be incorporated. | Cell-permeable (2R)-2-Amino-3,4-dimethylhexanoic acid supplied in the growth medium. |

Structural and Biophysical Characterization of Peptides and Proteins Modified with (2R)-2-Amino-3,4-dimethylhexanoic acid

The incorporation of (2R)-2-Amino-3,4-dimethylhexanoic acid into a peptide or protein is expected to induce significant changes in its structural and biophysical properties due to the residue's unique steric bulk and hydrophobicity. A suite of analytical techniques is required to characterize these effects thoroughly. biopharmaspec.com

First, successful synthesis and incorporation must be confirmed. High-resolution mass spectrometry (HRMS) is used to verify the exact molecular weight of the modified peptide or protein, confirming the addition of the ncAA. For larger proteins, this may involve peptide mass fingerprinting, where the protein is digested and the resulting fragments are analyzed by LC-MS/MS to pinpoint the location of the modification.

The structural impact of the residue is often investigated using spectroscopic methods.

Circular Dichroism (CD) Spectroscopy: This technique is used to assess changes in the protein's secondary structure (α-helices, β-sheets). The conformational constraints imposed by the dimethylhexanoyl side chain could stabilize or destabilize existing secondary structures or induce novel folds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For smaller proteins and peptides, 2D-NMR techniques like COSY and NOESY can provide atomic-level structural information, revealing how the ncAA influences the local backbone and side-chain conformations and its interactions with neighboring residues.

The biophysical consequences are evaluated by measuring changes in stability and interactions.

Differential Scanning Fluorimetry (DSF) or Calorimetry (DSC): These methods are used to determine the thermal stability (melting temperature, Tm) of the protein. The increased hydrophobicity of the (2R)-2-Amino-3,4-dimethylhexanoic acid side chain would be expected to enhance protein stability if it is buried within the hydrophobic core.

Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC): These techniques are used to quantify changes in binding affinity and thermodynamics if the ncAA is incorporated at a protein-protein or protein-ligand interface. The steric bulk of the residue could either enhance binding through favorable hydrophobic contacts or disrupt it by preventing an optimal fit.

Table 3: Expected Biophysical Impact and Characterization Methods

Property Expected Impact of (2R)-2-Amino-3,4-dimethylhexanoic acid Primary Characterization Technique(s)
Secondary Structure Potential stabilization of helical structures or induction of turns due to steric constraints. Circular Dichroism (CD), FTIR Spectroscopy
Tertiary Structure Localized structural perturbations; changes in the hydrophobic core packing. NMR Spectroscopy, X-ray Crystallography
Thermal Stability Likely increase in melting temperature (Tm) if the residue is buried. Differential Scanning Fluorimetry (DSF), DSC
Hydrophobicity Significant increase in local and potentially global hydrophobicity. Reversed-Phase HPLC (RP-HPLC)

| Binding Affinity | Enhancement or disruption of intermolecular interactions, depending on the context of the binding site. | Surface Plasmon Resonance (SPR), ITC |

Design and Synthesis of Peptidomimetics Utilizing (2R)-2-Amino-3,4-dimethylhexanoic acid as a Conformationally Constrained Building Block

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but are modified to overcome their inherent pharmacological limitations, such as poor stability against proteolysis and low bioavailability. nih.gov The use of conformationally constrained amino acids is a key strategy in peptidomimetic design, and (2R)-2-Amino-3,4-dimethylhexanoic acid is an excellent candidate for this purpose. nih.govmdpi.com

The primary advantage of this amino acid is the severe restriction of the peptide backbone's rotational freedom. The methyl groups on the β and γ carbons of the side chain limit the possible values of the phi (Φ) and psi (Ψ) dihedral angles that the residue can adopt. This "locking" of the local conformation can be used to force a peptide into a specific secondary structure—such as a β-turn or an α-helix—that is required for biological activity.

By replacing a native amino acid in a bioactive peptide with (2R)-2-Amino-3,4-dimethylhexanoic acid, researchers can achieve several goals:

Enhanced Potency and Selectivity: By pre-organizing the peptidomimetic into its bioactive conformation, the entropic penalty of binding to its target receptor is reduced, which can lead to a significant increase in binding affinity (potency). Furthermore, the fixed conformation may fit poorly into the binding sites of off-target receptors, thus improving selectivity.

Increased Proteolytic Stability: The steric bulk of the non-natural side chain can shield the adjacent peptide bonds from the action of proteases, which are enzymes that degrade peptides. This shielding effect can dramatically increase the half-life of the peptidomimetic in biological systems.

The design process often involves using computational modeling to predict which residue in a lead peptide is best to replace and what conformation the (2R)-2-Amino-3,4-dimethylhexanoic acid will induce. The synthesis of these peptidomimetics is then carried out using the optimized SPPS methods described previously.

Table 4: Comparison of a Natural Peptide vs. a Hypothetical Peptidomimetic

Feature Natural Peptide Peptidomimetic with (2R)-2-Amino-3,4-dimethylhexanoic acid
Conformational Flexibility High; exists as an ensemble of conformations in solution. Low; locked into a specific, pre-organized conformation.
Binding Affinity (Potency) Baseline Potentially higher due to reduced entropic penalty upon binding.
Receptor Selectivity May bind to multiple receptor subtypes. Potentially higher due to a more defined shape.
Proteolytic Stability Low; susceptible to degradation by proteases. High; steric shielding of peptide bonds increases resistance to degradation.

| Synthesis | Standard SPPS protocols. | Requires optimized SPPS with potent coupling reagents for the ncAA. |

Advanced Analytical Methodologies for the Characterization of 2r 2 Amino 3,4 Dimethylhexanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the molecular structure of a compound. Through the analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra, along with two-dimensional (2D) correlation experiments, the connectivity and spatial relationships of atoms within (2R)-2-Amino-3,4-dimethylhexanoic acid can be meticulously mapped.

In a typical ¹H NMR spectrum of (2R)-2-Amino-3,4-dimethylhexanoic acid, distinct signals would be expected for each unique proton environment. The chemical shifts (δ) of these signals are influenced by the electronic environment of the protons. For instance, the proton on the α-carbon (C2), being adjacent to both the amino and carboxyl groups, would appear at a characteristic downfield shift. Protons of the methyl and ethyl groups would resonate in the upfield region of the spectrum. Spin-spin coupling between adjacent, non-equivalent protons would result in signal splitting, providing valuable information about the connectivity of the carbon backbone.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. A signal for each unique carbon atom is expected, with the carboxyl carbon appearing at the most downfield position due to the deshielding effect of the oxygen atoms.

To definitively assign these signals and confirm the structure, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. A COSY spectrum would reveal proton-proton coupling correlations along the carbon chain. An HSQC experiment would correlate each proton signal with the carbon atom to which it is directly attached. Finally, an HMBC experiment would show correlations between protons and carbons over two to three bonds, which is crucial for confirming the connectivity of the entire molecular framework, including the quaternary carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (2R)-2-Amino-3,4-dimethylhexanoic acid

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1 (-COOH)-~175-180
C2 (-CH(NH₂)-)~3.5-4.0~55-60
C3 (-CH(CH₃)-)~1.8-2.2~35-40
C4 (-CH(CH₃)-)~1.5-1.9~40-45
C5 (-CH₂-)~1.1-1.5~25-30
C6 (-CH₃)~0.8-1.0~10-15
C3-CH₃~0.9-1.1~15-20
C4-CH₃~0.8-1.0~15-20

Note: The values in this table are theoretical predictions based on general chemical shift ranges for similar functional groups and structural motifs. Actual experimental values may vary depending on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of (2R)-2-Amino-3,4-dimethylhexanoic acid. By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high precision (typically to four or five decimal places), HRMS provides an experimental mass that can be compared to the calculated exact mass of the compound's molecular formula, C₈H₁₇NO₂.

The theoretical monoisotopic mass of (2R)-2-Amino-3,4-dimethylhexanoic acid is 159.12593 Da. nih.gov An experimental HRMS measurement yielding a value within a few parts per million (ppm) of this theoretical mass would provide strong evidence for the correct elemental formula.

In addition to accurate mass measurement, HRMS coupled with tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the molecule. By inducing fragmentation of the protonated molecular ion [M+H]⁺, characteristic product ions are formed. For (2R)-2-Amino-3,4-dimethylhexanoic acid, common fragmentation pathways would include the loss of water (H₂O) from the carboxylic acid group and the loss of ammonia (B1221849) (NH₃) from the amino group. Cleavage of the carbon-carbon bonds in the aliphatic chain would also produce a series of fragment ions that are diagnostic of the compound's structure. Analysis of this fragmentation pattern provides further confirmation of the molecule's identity and connectivity.

Table 2: HRMS Data for (2R)-2-Amino-3,4-dimethylhexanoic acid

ParameterValue
Molecular FormulaC₈H₁₇NO₂
Calculated Monoisotopic Mass159.12593 Da nih.gov
Expected [M+H]⁺ ion160.13321
Common Neutral LossesH₂O (18.01056 Da), NH₃ (17.02655 Da), HCOOH (46.00548 Da)

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Enantiomeric Excess Determination

Since (2R)-2-Amino-3,4-dimethylhexanoic acid is a chiral molecule, possessing stereocenters at the C2, C3, and C4 positions, it is essential to determine its enantiomeric purity. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the premier techniques for separating enantiomers and determining the enantiomeric excess (e.e.) of a sample.

For chiral HPLC analysis, a chiral stationary phase (CSP) is employed. These stationary phases are themselves chiral and interact diastereomerically with the enantiomers of the analyte, leading to different retention times. For an amino acid like (2R)-2-Amino-3,4-dimethylhexanoic acid, CSPs based on macrocyclic glycopeptides (e.g., teicoplanin or vancomycin) or crown ethers are often effective. medchemexpress.com A successful method would show two well-resolved peaks for the (2R) and (2S) enantiomers (or other diastereomers). The enantiomeric excess can then be calculated from the relative areas of the two peaks.

Chiral GC is another powerful technique for enantiomeric separation, which typically requires derivatization of the amino acid to increase its volatility. Common derivatization procedures involve esterification of the carboxyl group and acylation of the amino group (e.g., forming N-trifluoroacetyl methyl esters). mdpi.com The derivatized enantiomers are then separated on a capillary column coated with a chiral stationary phase, such as a cyclodextrin (B1172386) derivative. The separated enantiomers are detected, and the e.e. is determined by integrating the respective peak areas. The choice between HPLC and GC depends on the specific properties of the compound and the available instrumentation.

Table 3: Methodological Approach for Enantiomeric Excess (e.e.) Determination

TechniqueStationary Phase TypeDerivatizationPrinciple of Separation
Chiral HPLCChiral Stationary Phase (e.g., macrocyclic glycopeptide)Often not requiredFormation of transient diastereomeric complexes with different stabilities.
Chiral GCChiral Stationary Phase (e.g., cyclodextrin derivative)Required (e.g., esterification and acylation)Differential partitioning into the chiral stationary phase.

X-ray Crystallography of (2R)-2-Amino-3,4-dimethylhexanoic acid and its Derivatives for Solid-State Structure Confirmation

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique can provide the absolute configuration of all stereocenters, as well as precise bond lengths, bond angles, and conformational details.

To perform X-ray crystallography, a high-quality single crystal of (2R)-2-Amino-3,4-dimethylhexanoic acid or a suitable derivative must be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined, yielding a definitive three-dimensional structure.

Computational Chemistry and Theoretical Studies on 2r 2 Amino 3,4 Dimethylhexanoic Acid

Quantum Chemical Calculations for Electronic Structure and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution, molecular orbital energies, and other electronic characteristics.

For a molecule like (2R)-2-Amino-3,4-dimethylhexanoic acid, DFT calculations would typically be employed to optimize its three-dimensional geometry, predicting bond lengths, bond angles, and dihedral angles. From this optimized structure, a wealth of electronic data can be derived. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Furthermore, these calculations can predict spectroscopic properties. For instance, theoretical vibrational frequencies can be calculated and compared with experimental Infrared (IR) and Raman spectra to aid in structural confirmation. Similarly, electronic transitions can be computed to predict the molecule's UV-Visible spectrum. Natural Bond Orbital (NBO) analysis can also be performed to investigate charge distribution and intramolecular interactions, such as hydrogen bonding.

Table 1: Representative Predicted Electronic Properties for a Branched-Chain Amino Acid using DFT (Note: This table is illustrative and represents typical data obtained for similar molecules, not specific experimental or calculated data for (2R)-2-Amino-3,4-dimethylhexanoic acid.)

PropertyCalculated ValueMethod/Basis Set
Energy of HOMO-6.5 eVB3LYP/6-311++G(d,p)
Energy of LUMO-0.8 eVB3LYP/6-311++G(d,p)
HOMO-LUMO Gap5.7 eVB3LYP/6-311++G(d,p)
Dipole Moment2.5 DebyeB3LYP/6-311++G(d,p)

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Sampling and Stability

Due to the presence of multiple rotatable single bonds, (2R)-2-Amino-3,4-dimethylhexanoic acid can adopt a vast number of conformations. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are the primary computational tools for exploring this conformational landscape.

MM methods use classical physics-based force fields (like CHARMM, AMBER, or OPLS) to calculate the potential energy of a molecule as a function of its atomic coordinates. nih.govaip.org By systematically rotating bonds and calculating the energy, a potential energy surface can be mapped, and low-energy, stable conformers can be identified. This conformational analysis is crucial as the biological activity of a molecule is often tied to a specific three-dimensional shape.

Molecular Dynamics (MD) simulations extend this by solving Newton's equations of motion for the atoms in the molecule over time, providing a dynamic view of its behavior. nih.gov An MD simulation of (2R)-2-Amino-3,4-dimethylhexanoic acid, typically in a simulated aqueous environment, would reveal how the molecule flexes, rotates, and interacts with solvent molecules. fu-berlin.de Analysis of the MD trajectory can yield information on conformational stability, the lifetime of certain conformations, and the formation of intramolecular hydrogen bonds. Key metrics analyzed from MD simulations include the Root Mean Square Deviation (RMSD) to assess structural stability and the Radius of Gyration (Rg) to measure the molecule's compactness.

Table 2: Illustrative Output from a Molecular Dynamics Simulation of a Substituted Amino Acid in Water (Note: This table is for illustrative purposes and does not represent specific data for (2R)-2-Amino-3,4-dimethylhexanoic acid.)

Simulation ParameterAverage ValueFluctuation (Std. Dev.)
Simulation Time100 nsN/A
RMSD of backbone1.8 Å0.3 Å
Radius of Gyration (Rg)4.5 Å0.2 Å
Solvent Accessible Surface Area150 Ų15 Ų

Computational Modeling of Reaction Mechanisms in the Synthesis of (2R)-2-Amino-3,4-dimethylhexanoic acid

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions, including the asymmetric synthesis required to produce a specific stereoisomer like (2R)-2-Amino-3,4-dimethylhexanoic acid. chiralpedia.com DFT calculations can be used to model the entire reaction pathway, from reactants to products, including transition states and intermediates. mdpi.com

By calculating the energies of these species, a reaction energy profile can be constructed. The height of the energy barrier at the transition state (the activation energy) determines the reaction rate. For stereoselective reactions, computational models can explain why one stereoisomer is formed preferentially. This is achieved by comparing the activation energies of the pathways leading to the different stereoisomers; the pathway with the lower energy barrier will be the favored one. nih.gov These in silico studies can help optimize reaction conditions (e.g., temperature, catalyst choice) to improve yield and stereoselectivity. chiralpedia.com

Table 3: Hypothetical Energy Profile for a Key Step in an Asymmetric Synthesis (Note: This table illustrates the type of data generated in mechanistic studies of reactions producing chiral amino acids and is not specific to the synthesis of (2R)-2-Amino-3,4-dimethylhexanoic acid.)

SpeciesRelative Free Energy (kcal/mol)Description
Reactants + Catalyst0.0Starting point
Transition State (to R-isomer)+15.2Energy barrier for the R-pathway
Transition State (to S-isomer)+17.8Energy barrier for the S-pathway
Intermediate (R-pathway)-5.4Stable intermediate
Product (R-isomer) + Catalyst-12.0Final product of the favored pathway

Docking and Molecular Dynamics Simulations of (2R)-2-Amino-3,4-dimethylhexanoic acid in Enzyme Active Sites or Receptor Binding Pockets

To understand the potential biological role of (2R)-2-Amino-3,4-dimethylhexanoic acid, molecular docking and MD simulations can be used to model its interaction with protein targets, such as enzyme active sites or receptor binding pockets. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor) to form a stable complex. researchgate.net For (2R)-2-Amino-3,4-dimethylhexanoic acid, docking studies would involve placing it into the binding site of a target protein and scoring the different poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. This can identify the most likely binding mode and provide a semi-quantitative estimate of binding affinity.

Following docking, MD simulations of the ligand-protein complex are often performed. These simulations provide a dynamic picture of the binding, showing how the ligand and receptor adjust to each other. mdpi.com Analysis of these simulations can reveal the stability of the binding pose, identify key amino acid residues involved in the interaction, and quantify the strength of hydrogen bonds and other non-covalent interactions over time. utah.edu This mechanistic understanding is crucial for structure-based drug design and for explaining the molecule's biological function.

Table 4: Representative Results from a Docking and MD Simulation Analysis (Note: This table is a generalized example of data from a binding study of a non-canonical amino acid with a receptor and is not specific to (2R)-2-Amino-3,4-dimethylhexanoic acid.)

Analysis MetricResult
Docking Score-8.5 kcal/mol
Key Interacting ResiduesTyr122, Arg254, Asp301
Primary InteractionsHydrogen bond with Arg254, Hydrophobic contact with Tyr122
Average RMSD of Ligand (in binding pocket)0.9 Å
Occupancy of Key H-Bond (Ligand-Arg254)85%

Emerging Research Directions and Interdisciplinary Perspectives for 2r 2 Amino 3,4 Dimethylhexanoic Acid

Development of Novel Synthetic Reagents and Catalysts Inspired by (2R)-2-Amino-3,4-dimethylhexanoic acid Chemistry

The synthesis of structurally complex molecules often drives innovation in chemical methodology. The specific stereochemical and steric challenges posed by (2R)-2-Amino-3,4-dimethylhexanoic acid, which contains multiple chiral centers and a highly substituted aliphatic side chain, make it a compelling target for advancing asymmetric synthesis. The pursuit of efficient and highly selective routes to this and similar amino acids can inspire the development of new catalysts and reagents.

Research in asymmetric synthesis has yielded powerful tools for creating chiral molecules with high enantiomeric purity. rsc.orgnih.gov The synthesis of sterically congested structures, however, remains a significant challenge. nih.govrsc.org The chemistry of (2R)-2-Amino-3,4-dimethylhexanoic acid serves as an ideal platform to test the limits of existing methods and spur the creation of novel catalytic systems.

Key areas of development inspired by the synthetic challenges of such compounds include:

Chiral Ligands for Transition Metal Catalysis: The creation of ligands that can effectively control the stereochemical outcome of reactions involving bulky substrates is crucial. Amino acids and peptides themselves are often used as the basis for chiral ligands that can coordinate with transition metals to create highly selective catalysts. mdpi.comresearchgate.net The unique structure of (2R)-2-Amino-3,4-dimethylhexanoic acid could, in principle, serve as a scaffold for a new class of ligands designed to facilitate reactions in sterically demanding environments.

Organocatalysis: Organocatalysts, which are small organic molecules, have emerged as a powerful alternative to metal-based catalysts for many asymmetric transformations, including the synthesis of amino acids. uni-koeln.de Developing organocatalysts that can effectively navigate the steric hindrance associated with the synthesis of β,γ-disubstituted amino acids is an active area of research. The need to synthesize compounds like (2R)-2-Amino-3,4-dimethylhexanoic acid can provide the impetus for designing new bifunctional catalysts, such as those based on thiourea (B124793) or amidine scaffolds, that can achieve high selectivity through a network of non-covalent interactions. wustl.edu

Biocatalysis: The use of enzymes to perform stereoselective synthesis offers significant advantages in terms of efficiency and environmental impact. While nature's enzymes typically handle the 20 canonical amino acids, directed evolution and protein engineering can be used to create novel biocatalysts capable of synthesizing or modifying non-canonical structures. The challenge of producing (2R)-2-Amino-3,4-dimethylhexanoic acid could lead to the discovery or engineering of new aminotransferases or other enzymes with tailored substrate specificities.

The demanding synthesis of (2R)-2-Amino-3,4-dimethylhexanoic acid thus acts as a benchmark and a source of inspiration for chemists to devise more robust, selective, and efficient catalytic methods for constructing complex chiral molecules.

Exploration of (2R)-2-Amino-3,4-dimethylhexanoic acid in the Context of Abiotic Stress Responses in Plants (e.g., as part of broader NPAA studies)

Plants produce a vast array of metabolites, including hundreds of non-proteinogenic amino acids (NPAAs), which are not incorporated into proteins but play crucial roles in growth, development, and defense. A growing body of evidence suggests that NPAAs are key mediators in plant responses to both biotic and abiotic stresses.

While (2R)-2-Amino-3,4-dimethylhexanoic acid has not yet been directly studied in this context, compelling research on a closely related molecule, 2-Amino-3-methylhexanoic acid (AMHA), highlights the significant potential of this structural class. Recent studies have identified naturally occurring AMHA as a potent plant elicitor, a substance that activates defense and protective responses in plants. nih.govmdpi.com Research demonstrated that exogenous application of AMHA enhances plant resistance against a wide range of stressors. nih.govresearchgate.net

Specifically, AMHA pretreatment was found to:

Protect against extreme temperature stress: It significantly improved tolerance to both high and low temperatures in various plant species, including tea plants (Camellia sinensis). researchgate.net

Induce resistance to pathogens: AMHA was highly effective in protecting wheat against powdery mildew, Arabidopsis against the bacterial pathogen Pseudomonas syringae, and tobacco against the Tomato spotted wilt virus. nih.gov

These findings strongly suggest that the branched aliphatic side chain structure is recognized by plant systems and triggers a protective state. Given its structural similarity, (2R)-2-Amino-3,4-dimethylhexanoic acid is a prime candidate for investigation as a novel plant elicitor or biostimulant. Future research would logically involve comparative studies to determine if the additional methyl group and specific stereochemistry of (2R)-2-Amino-3,4-dimethylhexanoic acid enhance or modify the elicitor activity observed with AMHA.

The table below summarizes the demonstrated protective effects of the related compound, AMHA, providing a framework for potential research into (2R)-2-Amino-3,4-dimethylhexanoic acid.

Table 1: Demonstrated Protective Effects of 2-Amino-3-methylhexanoic acid (AMHA) in Plants

Stress TypeOrganismObserved Protective EffectReference
Abiotic (High Temperature)Tea (Camellia sinensis)Maintained erect stems and normal foliage under heat stress. researchgate.net
Biotic (Fungus)WheatStrong protection against powdery mildew. nih.gov
Biotic (Bacterium)ArabidopsisInduced resistance against Pseudomonas syringae DC3000. nih.gov
Biotic (Virus)TobaccoHigh activity against Tomato spotted wilt virus. nih.gov

Potential for (2R)-2-Amino-3,4-dimethylhexanoic acid as a Building Block in Advanced Functional Materials

The self-assembly of peptides into well-defined nanostructures is a cornerstone of bottom-up materials science. These materials, which include nanofibers, nanotubes, and hydrogels, have applications in tissue engineering, drug delivery, and bioelectronics. The properties of these materials are dictated by the amino acid sequence of the constituent peptides. Incorporating ncAAs is a powerful strategy for tuning the physicochemical properties of these materials in ways not possible with the canonical amino acid alphabet. researchgate.netdocumentsdelivered.com

(2R)-2-Amino-3,4-dimethylhexanoic acid is a promising candidate for inclusion in advanced functional materials due to its distinct structural characteristics:

Self-Assembling Peptides and Hydrogels: The hydrophobic, branched side chain of this amino acid could significantly influence peptide self-assembly. psu.edu Studies on peptides containing isoleucine, a structural isomer, show that side-chain hydrophobicity and branching are critical drivers of assembly. acs.orgresearchgate.net The increased bulk and hydrophobicity of (2R)-2-Amino-3,4-dimethylhexanoic acid compared to isoleucine could lead to stronger intermolecular interactions, potentially resulting in hydrogels with enhanced mechanical stiffness or greater thermal stability. rsc.org Conversely, its steric hindrance could be used to control the packing geometry of peptide backbones, leading to novel nanostructures and morphologies. researchgate.net

Enhanced Proteolytic Resistance: A major limitation of peptide-based materials is their susceptibility to degradation by proteases. The inclusion of ncAAs, particularly those with bulky or unusual side chains like (2R)-2-Amino-3,4-dimethylhexanoic acid, can sterically hinder the approach of proteases, thereby increasing the biostability of the material. researchgate.net This is a critical feature for applications such as long-term drug delivery scaffolds or durable tissue engineering constructs.

The table below outlines the potential impact of incorporating (2R)-2-Amino-3,4-dimethylhexanoic acid into advanced materials, based on established principles of ncAA-driven material design.

Table 2: Potential Applications and Properties of (2R)-2-Amino-3,4-dimethylhexanoic acid in Functional Materials

Material TypePotential Role of (2R)-2-Amino-3,4-dimethylhexanoic acidAnticipated Property Change
Self-Assembling PeptidesIncrease hydrophobic interactions within the assembled structure.Enhanced stability of nanofibers/nanotubes.
HydrogelsModulate fiber packing and cross-linking density through steric effects.Tunable mechanical properties (e.g., stiffness, viscoelasticity).
Peptide-Based BiomaterialsSterically block access of proteolytic enzymes to the peptide backbone.Increased resistance to enzymatic degradation and longer functional lifetime.
Drug Delivery NanocarriersEnhance hydrophobic drug loading capacity within self-assembled nanostructures.Higher encapsulation efficiency for nonpolar therapeutic agents.

Q & A

Basic Research Question

  • NMR : 13C^{13}\text{C}-NMR distinguishes methyl groups (δ 15–25 ppm) and chiral centers.
  • X-ray crystallography : Resolve absolute configuration, as done for related amino acids ().
  • High-resolution MS : Confirm molecular formula (e.g., [M+H]+ with <2 ppm error).
    Challenges : Overlapping signals in crowded regions (e.g., δ 1–2 ppm for methyl groups). Use 2D NMR (HSQC, COSY) for assignments.

How can computational modeling predict the bioactivity of (2R)-2-Amino-3,4-dimethylhexanoic acid in enzyme-binding studies?

Advanced Research Question

  • Docking simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., aminotransferases).
  • MD simulations : Assess conformational stability in aqueous vs. lipid environments (GROMACS/AMBER).
  • QSAR : Correlate methyl group positions with inhibitory activity using datasets from analogs ().
    Validation : Compare in vitro IC50_{50} values with predicted binding affinities.

What are the key challenges in scaling up the synthesis of (2R)-2-Amino-3,4-dimethylhexanoic acid while maintaining enantiomeric excess (ee)?

Advanced Research Question

  • Catalyst efficiency : Optimize catalyst loading (e.g., <5 mol%) to reduce costs.
  • Racemization risks : Control reaction temperature (<40°C) and avoid prolonged heating.
  • Process analytics : Implement inline PAT tools (e.g., FTIR) to monitor ee in real time.
    Case study : Enamine’s scale-up of hydroxy acid standards () achieved >98% ee via iterative recrystallization.

How do steric effects from 3,4-dimethyl substituents influence the compound’s reactivity in peptide coupling reactions?

Advanced Research Question

  • Steric hindrance : Methyl groups reduce nucleophilicity of the α-amino group, slowing acylation.
  • Mitigation strategies :
    • Use coupling agents like HATU/DIC, which enhance activation under mild conditions.
    • Employ microwave-assisted synthesis to overcome kinetic barriers.
  • Empirical data : Compare reaction yields with unsubstituted analogs (e.g., 2-aminohexanoic acid in ).

What safety protocols are recommended for handling (2R)-2-Amino-3,4-dimethylhexanoic acid in laboratory settings?

Basic Research Question

  • PPE : Wear nitrile gloves, P95 respirators (), and safety goggles.
  • Ventilation : Use fume hoods for weighing and synthesis.
  • Spill management : Neutralize with citric acid (for base) or sodium bicarbonate (for acid).
    Toxicity notes : While no carcinogenic data exist (), treat as a skin irritant (similar to ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.